pKa-Based Basicity: 4-CF3 Isomer Is 3.27 Log Units More Basic Than 5-CF3 Analog
The computed pKa for 2-(pyridin-3-yloxy)-4-(trifluoromethyl)pyridine is 3.77, while the corresponding 5-CF3 isomer (CAS 2640949-69-3) has a predicted pKa of 0.50 [1]. This 3.27-unit difference arises from the distinct electron-withdrawing effects of the CF3 group at the 4- versus 5-position.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.77 ± 0.10 |
| Comparator Or Baseline | 2-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine (CAS 2640949-69-3): pKa 0.50 ± 0.22 |
| Quantified Difference | ΔpKa = 3.27 units (target compound is significantly more basic) |
| Conditions | Computed by ACD/Labs Percepta or equivalent software; experimental conditions not specified. Both compounds share identical molecular formula (C11H7F3N2O, MW 240.18 g/mol). |
Why This Matters
The ~2000-fold difference in basicity dictates protonation state at physiological pH and strongly influences solubility, permeability, and target engagement, making the 4-CF3 isomer a distinct chemical tool for SAR exploration.
- [1] Kuujia. Cas no 2640970-29-0 (2-(Pyridin-3-yloxy)-4-(trifluoromethyl)pyridine). Computed pKa: 3.77±0.10. Accessed 30 Apr 2026. View Source
